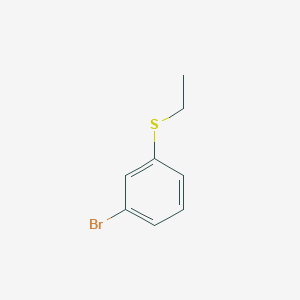

1-Bromo-3-(ethylsulfanyl)benzene

Description

Significance of Aryl Halides in Modern Synthetic Methodologies

Aryl halides are organic compounds containing a halogen atom directly bonded to an aromatic ring and are fundamental building blocks in organic synthesis. wikipedia.org Their importance stems from their versatility, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex molecular architectures found in pharmaceuticals, natural products, and polymers. kvmwai.edu.infishersci.com

The development of transition-metal-catalyzed cross-coupling reactions, notably those recognized with the 2010 Nobel Prize in Chemistry, revolutionized the use of aryl halides. fishersci.com Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the efficient and selective coupling of aryl halides with a vast array of reaction partners. fishersci.comnih.gov For instance, the Suzuki reaction couples aryl halides with boronic acids, while the Heck reaction involves coupling with alkenes. fishersci.com

Aryl halides are precursors for numerous transformations:

Cross-Coupling Reactions : They react with various organometallic reagents to form new bonds. Aryl iodides and bromides are often used due to their reactivity, though methods for using more accessible aryl chlorides are continually being developed. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) : In cases where the aromatic ring is activated by electron-withdrawing groups, aryl halides can undergo substitution by nucleophiles. wikipedia.orgfishersci.com

Formation of Organometallic Reagents : They can be converted into organolithium or Grignard reagents, which are powerful nucleophiles in their own right. wikipedia.org

Radical Reactions : Modern photochemical and electrochemical methods enable the generation of aryl radicals from aryl halides, opening new pathways for arylation reactions under mild conditions. rsc.org

The reactivity of the carbon-halogen bond is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic properties of the aromatic ring. wikipedia.org This tunable reactivity allows chemists to strategically select specific aryl halides for sequential reactions in the synthesis of polysubstituted aromatic compounds. libretexts.org

Research Context of Aryl Thioethers in Chemical Synthesis

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom linked to an aromatic ring and another organic substituent. This functional group is a key structural motif in a multitude of biologically active molecules and functional materials. researchgate.netjst.go.jp Their applications are found in pharmaceuticals for treating conditions like HIV, cancer, and inflammation, as well as in the development of advanced polymers and nanomaterials. researchgate.net

The construction of the carbon-sulfur (C–S) bond is a primary focus in the synthesis of aryl thioethers. researchgate.net Key synthetic strategies include:

Transition-Metal-Catalyzed Cross-Coupling : This is a dominant method, typically involving the reaction of an aryl halide with a thiol or disulfide in the presence of a palladium, copper, or nickel catalyst. jst.go.jpacs.org While effective, these reactions can sometimes require harsh conditions to overcome the strong coordination of sulfur compounds to the metal catalyst. jst.go.jp

Nucleophilic Aromatic Substitution (SNAr) : For aryl halides activated by strong electron-withdrawing groups, direct reaction with thiols can yield aryl thioethers under basic conditions. researchgate.net

Thiol-Free Approaches : Due to the unpleasant odor of thiols, methods using alternative sulfur sources have been developed. acs.orgmdpi.com For example, xanthates can serve as odorless thiol surrogates for the synthesis of thioethers. mdpi.com

Photoredox Catalysis : Modern methods utilize visible light to facilitate C–S bond formation at room temperature, offering a milder alternative to traditional metal-catalyzed reactions and expanding the substrate scope to include less reactive aryl chlorides. researchgate.net

The thioether group itself can be further functionalized. Oxidation of the sulfur atom can produce the corresponding sulfoxides and sulfones, which are also important functional groups in medicinal chemistry and materials science. bldpharm.com

Rationale for Investigating 1-Bromo-3-(ethylsulfanyl)benzene as a Model Compound

This compound serves as an excellent model compound for several reasons rooted in its bifunctional nature. It contains both an aryl halide (C-Br) and an aryl thioether (C-S) group, allowing for the study of their interplay and selective reactivity.

Orthogonal Reactivity : The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Researchers can investigate how the presence and position of the ethylsulfanyl group influence the efficiency and outcome of these standard transformations. The moderate electron-donating character of the thioether can affect the electronic density of the aromatic ring, thereby modulating the reactivity of the C-Br bond in processes like oxidative addition to a metal center.

Investigation of Synthetic Methodologies : The compound provides a platform to test the selectivity of new synthetic methods. For example, in developing a new C-S coupling reaction, using this compound as a substrate can demonstrate whether the reaction conditions are mild enough to leave the C-Br bond intact. Conversely, new C-C or C-N coupling methods can be evaluated for their compatibility with the thioether functionality.

Probing Electronic and Steric Effects : The meta-substitution pattern of the bromo and ethylsulfanyl groups provides a specific electronic and steric environment. This allows for detailed studies on regioselectivity in further aromatic substitution reactions. The ethylsulfanyl group directs electrophilic attack to the ortho and para positions, while the bromine atom is a deactivating ortho-, para-director. Investigating further substitutions on this molecule provides insight into the directing effects of these competing groups.

Intermediate for Complex Targets : As a bifunctional building block, it is a practical starting point for the synthesis of more complex molecules. One functional group can be transformed while the other is carried through, or both can be used in sequential reactions to build molecular complexity efficiently.

Illustrative Reactivity of this compound

| Reaction Type | Description | Potential Outcome |

| Cross-Coupling | The bromine atom readily participates in reactions like Suzuki, Heck, or Buchwald-Hartwig amination. | Formation of a new C-C, C-N, or other bond at the C1 position. |

| Oxidation | The ethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. | Formation of 1-Bromo-3-(ethylsulfinyl)benzene or 1-Bromo-3-(ethylsulfonyl)benzene. bldpharm.comambeed.com |

| Electrophilic Substitution | The benzene (B151609) ring can undergo further substitution, with the position of attack influenced by both existing groups. | Introduction of a third substituent (e.g., nitro, acyl) onto the aromatic ring. |

| Nucleophilic Substitution | The bromine atom can be displaced by strong nucleophiles under specific conditions. | Replacement of bromine with another functional group. |

Overview of Research Domains Applicable to Halogenated Thioaromatic Systems

Halogenated thioaromatic compounds, such as this compound, are relevant across several scientific disciplines due to their unique combination of properties.

Medicinal Chemistry and Agrochemicals : These compounds are crucial intermediates in the synthesis of new therapeutic agents and pesticides. The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by incorporating thioether and halogen functionalities.

Materials Science : The electronic properties of thioaromatic systems make them suitable for applications in organic electronics. Halogen atoms can further modify these properties, influencing molecular packing and charge transport in materials like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Halogenated aromatic thiols are used to form self-assembled monolayers (SAMs) on metal surfaces, which can engineer the electronic properties of the interface. sciopen.comacs.org

Supramolecular Chemistry : The halogen atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into well-defined supramolecular structures. The interplay between halogen bonding and other interactions involving the sulfur atom can be exploited to create novel materials and sensors.

Catalysis : Donor-acceptor systems, which can be constructed from thioaromatic (donor) and halogenated (acceptor) components, are being investigated for their use in photocatalysis. rsc.org The specific electronic structure of these materials can enhance charge separation and improve catalytic efficiency for reactions like hydrogen evolution. rsc.org

The study of well-defined model systems like this compound provides fundamental insights that drive innovation across these diverse research fields.

Properties

IUPAC Name |

1-bromo-3-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKHQTGFDPTFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517642 | |

| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18184-69-5 | |

| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(ethylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Ethylsulfanyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond in 1-Bromo-3-(ethylsulfanyl)benzene is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are highly effective in mediating the formation of C-C bonds, and several named reactions are employed for this purpose.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and other C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. thieme-connect.de The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl or vinyl groups at the 3-position of the ethylsulfanylbenzene core. For instance, its reaction with an appropriate arylboronic acid can yield 3-(ethylsulfanyl)biphenyl derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-(Ethylsulfanyl)biphenyl | High |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3-(Ethylsulfanyl)-4'-methylbiphenyl | High |

This table is illustrative and specific yields would be dependent on precise reaction conditions.

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes to form substituted alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

For this compound, the Heck reaction provides a route to synthesize 3-(ethylsulfanyl)stilbene derivatives and other vinylated aromatic compounds. The choice of the alkene, catalyst system, and base are critical for the success of the reaction.

Table 2: Examples of Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | (E)-1-(3-(Ethylsulfanyl)phenyl)-2-phenylethene |

| This compound | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | n-Butyl (E)-3-(3-(ethylsulfanyl)phenyl)acrylate |

This table presents potential Heck coupling reactions based on known methodologies.

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

By employing the Stille coupling, this compound can be coupled with various organostannanes to introduce a wide range of substituents, including alkyl, vinyl, and aryl groups.

Table 3: Examples of Stille Coupling Reactions

| Aryl Halide | Organotin Reagent | Catalyst / Ligand | Solvent | Product |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 1-(Ethylsulfanyl)-3-vinylbenzene |

| This compound | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | 3-(Ethylsulfanyl)biphenyl |

This table illustrates potential Stille coupling applications for the target compound.

Other important palladium-catalyzed cross-coupling reactions include the Kumada-Corriu and Negishi couplings.

The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org While powerful, its application can be limited by the high reactivity of Grignard reagents, which may not be compatible with certain functional groups. organic-chemistry.org

The Negishi coupling employs an organozinc reagent as the coupling partner. wikipedia.org Organozinc compounds are generally more reactive than organoboron and organotin reagents, often leading to faster reactions. wikipedia.org The reaction is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

Table 4: Overview of Kumada-Corriu and Negishi Couplings

| Reaction | Nucleophile | Key Features |

| Kumada-Corriu | Grignard Reagent (R-MgX) | High reactivity of nucleophile, economical. organic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | High functional group tolerance, stereospecific. wikipedia.org |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification)

Palladium catalysts are also effective in forming carbon-heteroatom bonds, most notably C-N and C-O bonds, through reactions like the Buchwald-Hartwig amination and etherification.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines. researchgate.net The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. This reaction would allow for the synthesis of N-aryl derivatives of 1-amino-3-(ethylsulfanyl)benzene.

Palladium-catalyzed etherification allows for the formation of aryl ethers from aryl halides and alcohols or phenols. researchgate.net Similar to the amination reaction, it requires a palladium catalyst, a ligand, and a base. This would enable the synthesis of various 3-(ethylsulfanyl)phenoxy derivatives from this compound.

Table 5: Palladium-Catalyzed C-N and C-O Bond Formation

| Reaction Type | Reagents | Catalyst / Ligand | Product Type |

| Buchwald-Hartwig Amination | This compound, Amine | Pd(OAc)₂ / BINAP | N-Aryl or N-Alkyl-3-(ethylsulfanyl)aniline |

| Etherification | This compound, Alcohol/Phenol | Pd₂(dba)₃ / Xantphos | 3-(Ethylsulfanyl)phenoxy derivative |

This table outlines the potential for C-N and C-O bond formation from the target compound.

Mechanistic Pathways of Catalytic Cycles in Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org The catalytic cycle for these reactions universally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from a second reagent, such as an organoboron compound in the Suzuki reaction, is transferred to the palladium(II) complex. wikipedia.orgrsc.org This step requires the activation of the organoboron species, typically by a base, to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or alkyl group to palladium. organic-chemistry.orgwikipedia.orglibretexts.org The halide or other leaving group on the palladium is displaced by the new organic moiety, resulting in a diorganopalladium(II) intermediate. rsc.org The stereochemistry of the organic group is typically retained during this process. acs.org

Reductive Elimination: The final step of the cycle is reductive elimination. acs.org In this stage, the two organic ligands on the palladium(II) complex couple and are expelled as the final cross-coupled product. youtube.com This process simultaneously regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com The reductive elimination step is crucial for turning over the catalyst and completing the synthesis of the desired biaryl or other coupled product. princeton.edu

The efficiency and outcome of these steps can be influenced by various factors, including the choice of ligands, base, solvent, and the electronic properties of the substrates. acs.org

Transformations and Derivatizations of the Ethylsulfanyl Group

The ethylsulfanyl group in this compound is a versatile functional handle that can be readily modified, primarily through oxidation.

Selective Oxidation to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the ethylsulfanyl group can be selectively oxidized to two higher oxidation states: sulfinyl (sulfoxide) and sulfonyl (sulfone). The choice of oxidant and reaction conditions determines the final product. acsgcipr.org

Common oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), are effective for these transformations. researchgate.netresearchgate.net Careful control of the stoichiometry of the oxidant is crucial for selectively obtaining the sulfoxide (B87167), as over-oxidation leads to the formation of the sulfone. acsgcipr.org

For instance, the oxidation of various aryl alkyl sulfides to sulfoxides can be achieved with high chemoselectivity using reagents like H₂O₂ with an iron-porphyrin catalyst or by using solid-state oxidation with urea-hydrogen peroxide. researchgate.netorganic-chemistry.org To proceed to the sulfone, stronger conditions or an excess of the oxidizing agent is typically required. researchgate.net The conversion of the electron-donating sulfide (B99878) to the electron-withdrawing sulfoxide or sulfone dramatically alters the electronic properties of the aromatic ring, which in turn influences its reactivity in subsequent reactions.

| Starting Material | Product | Reagent(s) | Key Observation |

| Aryl alkyl sulfide | Aryl alkyl sulfoxide | H₂O₂, m-CPBA, Urea-hydrogen peroxide | Selective oxidation to sulfoxide is possible with controlled stoichiometry. acsgcipr.orgorganic-chemistry.org |

| Aryl alkyl sulfide | Aryl alkyl sulfone | Excess H₂O₂, Oxone®, Permanganate | Over-oxidation leads to the sulfone, a strongly electron-withdrawing group. researchgate.netorganic-chemistry.org |

Reductive Cleavage and Desulfurization Reactions

The carbon-sulfur bond in aryl thioethers can be cleaved through reductive desulfurization. This transformation effectively replaces the ethylsulfanyl group with a hydrogen atom. Recent advances have utilized electrochemical methods to achieve this. Aryl alkyl thioethers can serve as precursors for alkyl radicals under electroreductive conditions, leading to desulfurative C-H bond formation with complete selectivity for C(sp³)-S bond cleavage. nih.govchemrxiv.org This approach is orthogonal to traditional transition-metal-catalyzed methods. nih.gov

Alternative methods for desulfurization can involve radical pathways, such as those initiated by photo-induced single-electron transfer (SET) reduction. researchgate.net These methods provide a route to remove the sulfur-containing group, which may be useful after it has served its purpose in directing other reactions or modulating the molecule's properties. Oxidative desulfurization-difluorination protocols have also been developed, which replace the thioether with two fluorine atoms. thieme-connect.comacs.org

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. minia.edu.egbyjus.com The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the bromo group and the ethylsulfanyl group.

The bromine atom is a deactivating, ortho-, para-directing group. The ethylsulfanyl group, in contrast, is an activating, ortho-, para-directing group. The combined influence of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the activating ethylsulfanyl group, namely positions 2, 4, and 6. Steric hindrance may influence the distribution among these positions.

Common EAS reactions include halogenation and nitration. byjus.com For example, bromination typically requires Br₂ and a Lewis acid catalyst like FeBr₃ to generate the electrophilic bromine species. fiveable.melibretexts.org Nitration is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg

| Reaction Type | Reagents | Electrophile | Expected Product Position(s) |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2, 4, 6 |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2, 4, 6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2, 4, 6 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | 2, 4, 6 |

Nucleophilic Substitution at the Bromine Center

Aryl halides like this compound are generally unreactive toward nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. pdx.edu However, substitution can be forced under harsh conditions or if the ring is activated by strong electron-withdrawing groups. uomustansiriyah.edu.iq For unactivated aryl halides, substitution often proceeds via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. pdx.edulibretexts.org

This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. pdx.edugovtpgcdatia.ac.in The base abstracts a proton from a position ortho to the bromine atom. Subsequent elimination of the bromide ion generates the benzyne intermediate. uomustansiriyah.edu.iqlibretexts.org The nucleophile then adds to one of the two carbons of the strained "triple" bond of the benzyne. pw.live Because the nucleophile can add to either side of the benzyne bond, this mechanism can lead to a mixture of products, including a "cine" substitution product where the incoming group is attached to the carbon adjacent to the one that originally bore the leaving group. govtpgcdatia.ac.in Given the structure of this compound, abstraction of a proton from C2 or C4 would lead to two different benzyne intermediates, potentially resulting in a complex product mixture upon nucleophilic attack.

Functional Group Transfer Reactions

The functional groups on this compound can participate in or facilitate intramolecular rearrangement reactions, which are a form of functional group transfer. These reactions often require prior modification of the ethylsulfanyl group, for example, by oxidation to a sulfoxide.

One relevant transformation is the Pummerer reaction , which involves the conversion of a sulfoxide bearing an α-hydrogen into an α-functionalized sulfide. oup.comresearchgate.net The reaction is typically initiated by an acid anhydride, like acetic anhydride. oup.comoup.com The sulfoxide oxygen is acylated, and subsequent deprotonation at the α-carbon leads to a sulfur ylide. Elimination of the acetate (B1210297) group generates a thionium (B1214772) ion, which is then attacked by a nucleophile (e.g., acetate) at the α-carbon. oup.com An "interrupted" Pummerer reaction can also occur, where the intermediate thionium ion is trapped by other nucleophiles, including arenes, leading to C-C bond formation. acs.orgresearchgate.net

Another important intramolecular rearrangement is the Smiles rearrangement . This reaction involves the intramolecular nucleophilic aromatic substitution where a nucleophilic group (Y) attached to a side chain attacks the aromatic ring, displacing a linking heteroatom (X), such as sulfur in a thioether or sulfone. numberanalytics.comwikipedia.org For this to occur, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.org A related variant, the Truce-Smiles rearrangement , occurs with strong carbanion nucleophiles and does not require ring activation. wikipedia.orgcdnsciencepub.com These rearrangements allow for significant structural reorganization, effectively transferring an aryl group from a heteroatom to a carbon or another heteroatom within the same molecule. cdnsciencepub.comrsc.org

Advanced Spectroscopic Characterization Techniques for 1 Bromo 3 Ethylsulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the 1-Bromo-3-(ethylsulfanyl)benzene molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethylsulfanyl group.

The ethylsulfanyl group gives rise to two signals: a triplet corresponding to the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-SCH₂-) protons adjacent to the sulfur atom. This classic triplet-quartet pattern is a result of spin-spin coupling between the adjacent, non-equivalent protons. The methylene protons are deshielded by the adjacent sulfur atom, causing them to resonate at a higher chemical shift compared to the methyl protons.

The aromatic region of the spectrum is more complex due to the 1,3- (or meta) substitution pattern on the benzene (B151609) ring. The four aromatic protons are chemically distinct, leading to four separate signals. Based on the electronic effects of the substituents—the electron-withdrawing bromine atom and the electron-donating, anisotropic ethylsulfanyl group—the expected signals would appear in the typical aromatic range of δ 7.0–7.5 ppm. The proton at the C2 position, situated between the two substituents, is expected to be a singlet or a narrow triplet. The protons at C4 and C6 would likely appear as doublets or doublet of doublets, while the proton at C5 would be a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (C2-H) | ~7.40 | t (triplet) | ~1.8 |

| Ar-H (C4-H) | ~7.25 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.0 |

| Ar-H (C5-H) | ~7.15 | t (triplet) | ~8.0 |

| Ar-H (C6-H) | ~7.30 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.0 |

| -SCH ₂CH₃ | ~2.95 | q (quartet) | ~7.4 |

| -SCH₂CH ₃ | ~1.30 | t (triplet) | ~7.4 |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. For this compound, a total of eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons of the ethyl group.

The two quaternary aromatic carbons, one bonded to the bromine (C-Br) and the other to the sulfur (C-S), are readily identifiable. The C-Br carbon signal is typically found at a lower field (higher chemical shift) due to the "heavy atom effect" of bromine, while the C-S signal is also significantly shifted. researchgate.netchegg.com The remaining four aromatic carbons, each bonded to a hydrogen atom, will have chemical shifts influenced by their position relative to the substituents. The two aliphatic carbons of the ethylsulfanyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -Br (C1) | ~122 |

| C -H (C2) | ~130 |

| C -S (C3) | ~140 |

| C -H (C4) | ~129 |

| C -H (C5) | ~127 |

| C -H (C6) | ~125 |

| -SC H₂CH₃ | ~35 |

| -SCH₂C H₃ | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum of this compound would show a clear cross-peak connecting the methylene (-SCH₂-) and methyl (-CH₃) protons of the ethyl group. It would also reveal correlations between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt This technique would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign the specific ¹³C signals for the four protonated aromatic carbons (C2, C4, C5, and C6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The molecular formula of this compound is C₈H₉BrS. a2bchem.com A key feature in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would involve the loss of the bromine atom, the ethyl group, or the entire ethylsulfanyl radical.

Table 3: Predicted HRMS Fragments for this compound

| Ion | Formula | Description |

| [M]⁺ | [C₈H₉BrS]⁺ | Molecular Ion |

| [M-C₂H₅]⁺ | [C₆H₄BrS]⁺ | Loss of ethyl radical |

| [M-Br]⁺ | [C₈H₉S]⁺ | Loss of bromine radical |

| [C₆H₅S]⁺ | [C₆H₅S]⁺ | Phenylsulfonium ion |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma It is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound. mdpi.comnih.govnih.gov

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Different compounds in the sample travel through the column at different rates, allowing them to be separated. As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum.

For a pure sample of this compound, the gas chromatogram would display a single, sharp peak at a characteristic retention time. The mass spectrum recorded for that peak would correspond to the molecular ion and fragmentation pattern of the target compound, as detailed in the HRMS section. The presence of any additional peaks in the chromatogram would signify impurities, which can then be identified by their own mass spectra. This dual confirmation of retention time and mass spectrum makes GC-MS a highly reliable tool for purity assessment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the substituted benzene ring, the ethylsulfanyl group, and the carbon-bromine bond.

The aromatic nature of the compound is evidenced by several distinct peaks. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. Current time information in Bangalore, IN. In-plane C=C stretching vibrations within the benzene ring give rise to characteristic absorptions at approximately 1600 cm⁻¹ and in the 1500-1430 cm⁻¹ range. pressbooks.pub Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations, which for a meta-disubstituted benzene, are expected in specific regions. Current time information in Bangalore, IN.rug.nl

The presence of the ethylsulfanyl group (-S-CH₂CH₃) is confirmed by aliphatic C-H stretching and bending vibrations. The stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are anticipated in the 2980-2850 cm⁻¹ range. libretexts.org The C-S stretching vibration, which is characteristic of thioethers, is generally weaker and appears in the fingerprint region, typically around 700-600 cm⁻¹. For the analogous compound 3-Bromothioanisole, which has a methylthio group, the S-CH₃ stretch is noted between 670–690 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Aromatic C=C Stretch | ~1600 and 1500-1430 |

| C-H Bending (out-of-plane) | Indicative of meta-substitution |

| C-S Stretch | 700-600 |

| C-Br Stretch | 680-515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring.

Benzene itself displays a strong primary absorption band (E-band) around 204 nm and a weaker secondary band (B-band), which shows fine structure, around 256 nm. bldpharm.com When substituents are attached to the benzene ring, these absorption bands can undergo a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The presence of the bromine atom and the ethylsulfanyl group on the benzene ring in this compound influences its UV-Vis spectrum. Both the bromine atom (a halogen) and the sulfur atom of the ethylsulfanyl group possess non-bonding electrons (n-electrons) that can interact with the π-electron system of the benzene ring (n-π conjugation). This interaction generally leads to a red shift of the primary and secondary absorption bands compared to unsubstituted benzene.

The predicted UV-Vis absorption data for this compound are summarized in the table below, based on the general effects of bromo and alkylthio substituents on the benzene chromophore.

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

| Primary Band (E-band) | > 204 | π → π |

| Secondary Band (B-band) | > 256 | π → π |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

As of the current literature, specific single-crystal X-ray diffraction data for this compound has not been reported. However, analysis of structurally similar compounds, such as bromo- and alkylthio-substituted benzenes, allows for predictions about its likely solid-state structure. nih.gov

It is expected that the benzene ring in this compound is essentially planar. The bromine atom and the sulfur atom of the ethylsulfanyl group would lie in or very close to the plane of the benzene ring. The ethyl group attached to the sulfur atom would adopt a specific conformation to minimize steric hindrance.

The crystal packing of this compound would be governed by a combination of intermolecular forces. Van der Waals forces would be significant, and potential weak C-H···π interactions could also play a role in stabilizing the crystal structure. Furthermore, interactions involving the bromine and sulfur atoms, such as halogen bonding (C-Br···S or C-Br···Br contacts), might be observed and would be crucial in dictating the packing arrangement. Studies on other bromo-substituted aromatic compounds have highlighted the importance of Br···Br interactions in their crystal packing.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from an X-ray diffraction study. These values are not experimental and serve only as an example.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules per unit cell) | 4 |

Computational Chemistry Investigations of 1 Bromo 3 Ethylsulfanyl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. oup.combohrium.com For 1-Bromo-3-(ethylsulfanyl)benzene, DFT calculations can elucidate a wide range of properties, from its fundamental electronic structure to its complex reactive behavior.

The electronic structure of this compound is governed by the interplay between the π-system of the benzene (B151609) ring and the electronic effects of the bromo and ethylsulfanyl substituents. The ethylsulfanyl group (-SEt) is generally considered an activating group, donating electron density to the ring through π-conjugation involving the sulfur lone pairs. The bromine atom is an electronegative, deactivating group due to its inductive effect, but it can also donate electron density via its lone pairs, making it an ortho-, para-director.

DFT calculations are used to quantify these effects by computing the distribution of electron density and the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that typically govern chemical reactivity. irjweb.comyoutube.com

For this compound, the HOMO is expected to have significant contributions from the sulfur's lone pair electrons and the π-system of the benzene ring, making these the likely sites for electrophilic attack. The LUMO is anticipated to be a π* anti-bonding orbital distributed across the aromatic ring, which can accept electrons during nucleophilic reactions. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netsamipubco.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for this compound This table presents illustrative data typical of DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) and does not represent experimentally measured values.

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -5.98 | Energy of the highest occupied molecular orbital; related to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.03 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

The visualization of these orbitals would show the HOMO concentrated on the sulfur atom and the aromatic ring carbons, particularly those ortho and para to the ethylsulfanyl group. The LUMO would be distributed over the carbon atoms of the benzene ring.

DFT is a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution (SEAr). nih.govcore.ac.uk For this compound, the two substituents have competing directing effects. The ethylsulfanyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Their positions at C1 and C3 mean their directing effects are cooperative, strongly activating positions C2, C4, and C6 for electrophilic attack. libretexts.org

Computational methods can predict the most likely site of reaction by calculating reactivity descriptors. researchgate.net These include:

Molecular Electrostatic Potential (MEP): An MEP map visually indicates regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). For this molecule, the most negative potential (red/yellow) would be expected over the sulfur atom and at the C2, C4, and C6 positions of the ring.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Calculated Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, suggesting sites of nucleophilicity (more negative charge). irjweb.com

By calculating the energies of the intermediate Wheland complexes (σ-complexes) for electrophilic attack at each possible position (C2, C4, C5, C6), DFT can quantitatively predict the most favorable reaction site. The position leading to the most stable intermediate (lowest energy) will correspond to the major product. nih.govresearchgate.net Steric hindrance from the ethylsulfanyl group might disfavor attack at the C2 position compared to C4 and C6.

Table 2: Illustrative DFT-Calculated Parameters for Predicting SEAr Regioselectivity This table presents hypothetical data derived from DFT calculations to illustrate the predictive process.

| Ring Position | Relative Energy of σ-complex (kcal/mol) | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| C2 | +1.5 | 0.18 | Moderately Favored |

| C4 | 0.0 | 0.25 | Most Favored |

| C5 | +18.2 | 0.02 | Disfavored |

| C6 | +0.5 | 0.22 | Highly Favored |

These illustrative calculations suggest that electrophilic attack would occur preferentially at the C4 and C6 positions, with the C4 position being slightly more favored.

DFT calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. bohrium.commdpi.com This process identifies all stable conformers (local minima on the energy surface) and the transition states that separate them. A study on the related allyl ethyl sulfide (B99878) found twelve unique conformers within a 14 kJ/mol energy window, highlighting the complexity that can arise from such flexibility. nih.gov For this compound, the primary conformers would likely differ in the dihedral angle of the C(aryl)-S-C(ethyl)-C(methyl) chain.

Table 3: Representative Energetic Profile of this compound Conformers This table contains hypothetical data from a DFT conformational scan.

| Conformer | C(aryl)-S-C(ethyl)-C(methyl) Dihedral Angle | Relative Energy (kJ/mol) | Relative Population at 298 K (%) |

| I (gauche) | ~60° | 0.8 | 30.1 |

| II (anti) | 180° | 0.0 | 69.9 |

The results typically show that specific staggered conformations are energetically preferred to minimize steric clashes. The global minimum is often an anti or gauche arrangement. bohrium.comnih.gov

Beyond predicting reactivity, DFT is instrumental in elucidating detailed reaction mechanisms. nih.gov This involves mapping the entire energy profile of a reaction, from reactants to products, including the high-energy transition states (TS). The calculated activation energy (the energy difference between the reactants and the TS) is crucial for predicting reaction rates.

For this compound, several reaction types could be investigated:

Cross-Coupling Reactions: The C-Br bond is a common site for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). DFT can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.orgacs.org Calculations can help explain catalyst efficiency and byproduct formation. nih.gov

Oxidation of Sulfur: The ethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. DFT can model the reaction with an oxidant, calculating the activation barriers for each step. Studies on similar sulfides show this is a common and predictable transformation. cdnsciencepub.com

Locating the precise geometry of a transition state is computationally demanding but provides invaluable insight into the bond-making and bond-breaking processes that define the reaction mechanism.

Quantum Chemical Calculations for Reaction Energetics and Thermodynamics

Quantum chemical calculations, often using high-level composite methods (e.g., G3, CBS-QB3) or DFT, are used to determine the thermodynamic favorability of a reaction. sciencepublishinggroup.comkit.edu By calculating the absolute energies of reactants and products, one can derive key thermodynamic quantities:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy of Reaction (ΔS): Relates to the change in disorder during the reaction.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity at a given temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

For example, the thermodynamics of the oxidation of the sulfur atom in this compound can be readily calculated. Such calculations on analogous thioethers show that oxidation to the sulfoxide and sulfone are typically highly exothermic and spontaneous processes. cdnsciencepub.comresearchgate.net

Table 4: Illustrative Calculated Thermodynamic Data for the Oxidation of this compound at 298.15 K This table presents hypothetical data typical for quantum chemical calculations.

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Sulfide → Sulfoxide | -155.2 | -95.4 | -126.8 |

| Sulfoxide → Sulfone | -190.5 | -88.1 | -164.2 |

These results allow chemists to predict reaction equilibria and understand the driving forces behind chemical transformations.

Molecular Dynamics Simulations (if applicable to specific reaction types)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into dynamic processes. uzh.ch While DFT and other quantum methods are excellent for studying individual reaction steps, MD is better suited for exploring phenomena that occur over longer timescales or involve many molecules, such as:

Solvation Effects: MD can simulate how solvent molecules arrange around this compound, which can significantly impact reaction rates and equilibria.

Aggregation and Intermolecular Interactions: For aromatic molecules, MD can be used to study π-stacking and other non-covalent interactions that lead to aggregation in solution. rsc.orgmdpi.com

Interactions with Surfaces or Macromolecules: If the molecule is intended to act as a ligand for a catalyst or an inhibitor for an enzyme, MD simulations can model the binding process, conformational changes, and binding free energy.

For a small molecule like this compound, MD simulations are most relevant for understanding its behavior in a condensed phase (e.g., in a specific solvent) or its propensity to cluster, rather than the specifics of its covalent bond-forming reactions, which are better described by quantum mechanics. acs.orgnih.gov

Applications and Synthetic Utility of 1 Bromo 3 Ethylsulfanyl Benzene As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 1-bromo-3-(ethylsulfanyl)benzene in organic synthesis lies in its role as a foundational scaffold for constructing more intricate molecular architectures. The carbon-bromine (C-Br) bond is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Chemists utilize this compound as a starting material in multi-step syntheses. For instance, the bromine atom can be readily displaced or coupled, allowing for the introduction of diverse substituents onto the benzene (B151609) ring. This reactivity is fundamental to building the core structures of larger, more complex molecules. lookchem.com The presence of the ethylsulfanyl group also plays a role, modulating the electronic properties of the benzene ring and influencing the regioselectivity of subsequent reactions.

Palladium-catalyzed reactions are particularly prominent in the derivatization of aryl bromides like this compound. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) provide powerful and reliable methods for elaborating the molecular structure. nih.govnih.gov These reactions are known for their high efficiency and tolerance of various functional groups, making this compound a valuable precursor for creating diverse libraries of compounds for further research and development. evitachem.comevitachem.com

Role in the Development of Fine Chemicals and Specialty Materials

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. This compound serves as an important intermediate in the production of various fine and specialty chemicals. Its derivatives are utilized in sectors such as agrochemicals and materials science. lookchem.com

In the agrochemical industry, for example, specific molecular scaffolds are required to develop effective herbicides, insecticides, and fungicides. The synthesis of these active ingredients often involves intermediates like this compound to construct the desired molecular framework. nbinno.comgoogle.com

In materials science, this compound can be used in the synthesis of advanced materials with tailored properties. For instance, substituted benzene derivatives are precursors to polymers and organic electronic materials. The ability to functionalize the this compound core allows for the fine-tuning of electronic and physical properties, which is critical for developing materials used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics. The sulfur atom in the ethylsulfanyl group can also play a role in the material's properties, for example, by influencing its interaction with metal surfaces or its charge-transport characteristics.

Intermediate for the Creation of Pharmacologically Active Scaffolds

Perhaps one of the most significant applications of this compound is as an intermediate in medicinal chemistry for the synthesis of pharmacologically active compounds. The basic structure of this molecule is incorporated into larger scaffolds that are evaluated for various therapeutic effects.

A notable example is the synthesis of thiochroman-4-one (B147511) derivatives. Thiochroman-4-ones are heterocyclic compounds that form the core of many biologically active molecules. researchgate.netnih.gov Synthetic routes to these compounds can utilize precursors derived from substituted thiophenols, which can be prepared using this compound. Research has shown that certain thiochroman-4-one derivatives exhibit promising biological activities, including leishmanicidal effects. nih.gov

Another important class of pharmacologically active compounds synthesized from related precursors are phenothiazine derivatives . researchgate.net Phenothiazines are tricyclic compounds known for a wide range of biological activities. researchgate.net The synthesis of substituted phenothiazines can involve the coupling of aryl halides with appropriate amine-containing fragments, a process where a bromo-substituted precursor is essential. google.comrsc.org These derivatives are investigated for applications ranging from antimicrobial to anti-Alzheimer's agents. researchgate.netresearchgate.net The ability to introduce specific substituents via the bromo and ethylsulfanyl groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. nih.gov

| Scaffold | Precursor Relationship | Reported Biological Activity | Reference |

|---|---|---|---|

| Thiochroman-4-ones | Synthesized from substituted thiophenols, which can be derived from this compound. | Potential leishmanicidal agents. | nih.gov |

| Phenothiazines | Synthesized via reactions involving aryl halides as key precursors. | Antimicrobial, potential anti-Alzheimer's agents. | researchgate.netresearchgate.net |

| Naphthalene Sulfonamides | Palladium-catalyzed cross-coupling on bromo-naphthalene precursors is used to build a diverse library. | CCR8 antagonistic properties for potential use in immunology. | nih.gov |

Strategies for Diverse Derivatization and Late-Stage Functionalization

The chemical versatility of this compound allows for a multitude of derivatization strategies. "Late-stage functionalization" refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, which is a powerful strategy for efficiently creating analogues of a lead compound. acs.orgnih.gov this compound is well-suited for such strategies due to its distinct reactive handles.

The primary methods for derivatization include:

Palladium-Catalyzed Cross-Coupling Reactions : As mentioned, the C-Br bond is highly reactive in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : While less common for aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions, the bromine can be displaced by strong nucleophiles.

Oxidation of the Sulfide (B99878) : The ethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) (1-bromo-3-(ethylsulfinyl)benzene) or sulfone (1-bromo-3-(ethylsulfonyl)benzene). chiralen.combldpharm.com This transformation significantly alters the electronic properties of the substituent from electron-donating (sulfanyl) to strongly electron-withdrawing (sulfonyl), which in turn modifies the reactivity of the aromatic ring and the C-Br bond.

Electrophilic Aromatic Substitution : The benzene ring itself can undergo further substitution, with the existing bromo and ethylsulfanyl groups directing new substituents to specific positions (ortho, meta, or para).

These strategies enable chemists to systematically modify the structure of molecules derived from this compound, facilitating the optimization of their properties for specific applications in materials science, agrochemicals, or pharmaceuticals.

| Reaction Type | Reagents/Catalyst | Functional Group Transformed | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | C-Br | Biaryl derivatives | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃/XPhos) | C-Br | Aryl amines | |

| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | -S-C₂H₅ | Sulfoxides or Sulfones | |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Ring C-H | Nitro-substituted derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.